![molecular formula C14H19ClN2O3S2 B2411836 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415624-81-4](/img/structure/B2411836.png)
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood. However, some studies have suggested that it may work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has a range of biochemical and physiological effects. These include:
- Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth and proliferation of a range of bacterial and fungal strains.
- Anti-inflammatory activity: 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been found to exhibit anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.
- Anti-cancer activity: Some studies have suggested that this compound may have anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments include its potential antimicrobial, anti-inflammatory, and anti-cancer properties. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. These include:
- Further studies to understand its mechanism of action: More research is needed to fully understand how this compound works and how it produces its biochemical and physiological effects.
- Development of new antimicrobial agents: 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has shown potential as a new antimicrobial agent. Further studies are needed to develop new drugs based on this compound.
- Development of new anti-inflammatory drugs: This compound has also shown potential as a new anti-inflammatory drug. Further studies are needed to develop new drugs based on this compound.
- Development of new anti-cancer drugs: Some studies have suggested that this compound may have anti-cancer activity. Further studies are needed to develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves the reaction of 5-chloro-2-methoxyaniline with 6-hydroxy-1,4-dithiepan-6-ylmethyl isocyanate. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Applications De Recherche Scientifique
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been studied for its potential applications in scientific research. It has been found to exhibit interesting properties that make it a promising candidate for further study. Some of the potential applications of this compound include:
- Antimicrobial activity: 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
- Anti-inflammatory activity: This compound has also been found to exhibit anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.
- Anti-cancer activity: Some studies have suggested that 1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea may have anti-cancer activity. Further studies are needed to confirm this potential application.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-20-12-3-2-10(15)6-11(12)17-13(18)16-7-14(19)8-21-4-5-22-9-14/h2-3,6,19H,4-5,7-9H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMNSYKURNXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CSCCSC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

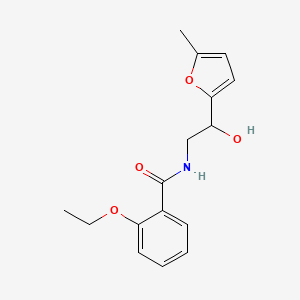

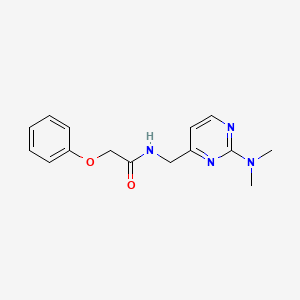
![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)
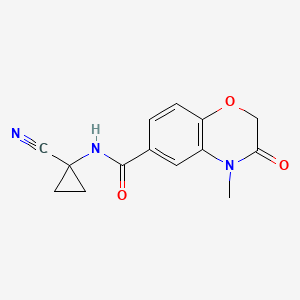
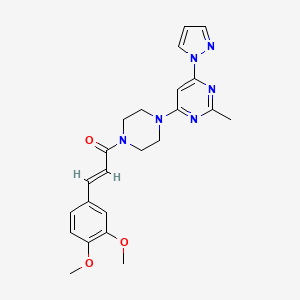

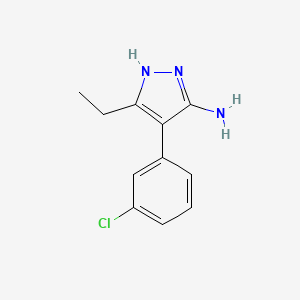
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)
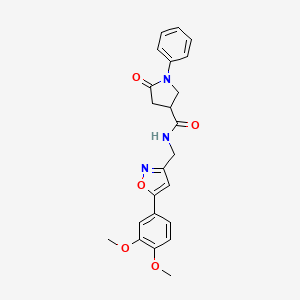
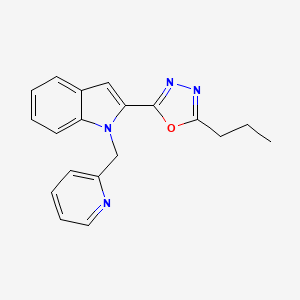
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
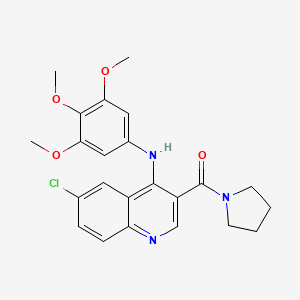
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)